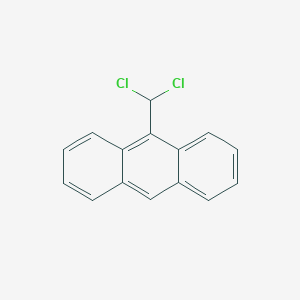

9-(Dichloromethyl)anthracene

描述

Structure

3D Structure

属性

分子式 |

C15H10Cl2 |

|---|---|

分子量 |

261.1 g/mol |

IUPAC 名称 |

9-(dichloromethyl)anthracene |

InChI |

InChI=1S/C15H10Cl2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H |

InChI 键 |

CMPZOGGTWAMRSZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(Cl)Cl |

产品来源 |

United States |

Iii. Reactivity and Mechanistic Investigations of 9 Dichloromethyl Anthracene

Electrophilic Substitution Pathways of Anthracene (B1667546) Derivatives

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like anthracene. The anthracene ring system is highly susceptible to electrophilic attack due to its electron-rich π-system. The preferred sites of attack are the C9 and C10 positions (meso positions), as this allows for the formation of the most stable carbocation intermediate, an arenium ion, where the positive charge is delocalized while preserving the aromaticity of two of the three rings.

The dichloromethyl group (-CHCl₂) attached at the 9-position significantly influences the reactivity of the anthracene ring towards further electrophilic substitution.

Reactivity: The -CHCl₂ group is strongly electron-withdrawing due to the inductive effect of the two highly electronegative chlorine atoms. This effect reduces the electron density of the entire anthracene π-system, thereby deactivating the ring towards electrophilic attack. Compared to unsubstituted anthracene or even (chloromethyl)benzene, 9-(dichloromethyl)anthracene is expected to be less reactive in EAS reactions. quora.com The increased positive charge on the benzylic carbon of a dichloromethyl group makes the attached aromatic ring less attractive to incoming electrophiles. quora.com

Regioselectivity: With the 9-position already substituted, the most likely position for a subsequent electrophilic attack is C10. Attack at this position generates a carbocation intermediate that is resonance-stabilized across the two terminal benzene rings. Attack at other positions would disrupt this extensive stabilization. The deactivating -CHCl₂ group at C9 would further disfavor attack at adjacent positions (like C1 and C8) due to inductive destabilization of the resulting carbocation intermediate.

The stability of the carbocation intermediate (arenium ion or σ-complex) is the determining factor for the regioselectivity of EAS reactions. When an electrophile attacks the C10 position of this compound, the resulting intermediate benefits from extensive resonance stabilization. The positive charge is delocalized over the other two aromatic rings, a more stable arrangement than intermediates formed from attack at other positions.

Nucleophilic Substitution Reactions at the Dichloromethyl Position

The carbon atom of the dichloromethyl group is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, which are known to be highly reactive in substitution reactions due to the stabilization of intermediates by the adjacent aromatic ring. libretexts.orgchemistrysteps.com

The dichloromethyl group can undergo substitution reactions with a variety of nucleophiles. One or both chlorine atoms can be replaced depending on the reaction conditions and the nature of the nucleophile.

Organometallic Reagents: Reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) are powerful nucleophiles that can react at the dichloromethyl carbon. These reactions would lead to the formation of new carbon-carbon bonds, yielding substituted anthracene derivatives.

Other Nucleophiles: Other nucleophiles such as alkoxides (RO⁻), cyanides (CN⁻), and amines (RNH₂) can also displace the chloride ions. For instance, reaction with sodium methoxide would be expected to yield 9-(dimethoxymethyl)anthracene through successive substitutions.

The mechanism for these substitutions can be either Sₙ1 or Sₙ2. An Sₙ1 pathway is plausible due to the formation of a resonance-stabilized α-chloroanthracen-9-ylmethyl carbocation. libretexts.orgpearson.com The departure of a chloride ion would result in a carbocation where the positive charge is delocalized into the extensive anthracene π-system, making it a highly stable intermediate. chemistrysteps.compearson.com

| Nucleophile | Expected Product (after substitution of both Cl) |

| Grignard Reagent (CH₃MgBr) | 9-(1,1-dimethylethyl)anthracene |

| Sodium Cyanide (NaCN) | 9-(dicyanomethyl)anthracene |

| Sodium Methoxide (NaOCH₃) | 9-(dimethoxymethyl)anthracene |

| Ammonia (NH₃) | 9-(aminomethyl)anthracene derivatives |

The displacement of the chloride ions is a versatile method for synthesizing a wide range of 9-substituted anthracene derivatives. The solvolysis of benzyl-gem-dichlorides in aqueous solutions is known to proceed through a stepwise mechanism involving α-chlorobenzyl carbocation intermediates. researchgate.net A similar pathway is expected for this compound. The initial, rate-determining step would be the ionization of one C-Cl bond to form the stabilized carbocation, which can then be trapped by a nucleophile (like water or an alcohol). This can be followed by the displacement of the second chloride, leading to products such as 9-anthraldehyde (B167246) upon hydrolysis.

This reactivity allows for the introduction of various functional groups at the 9-position, making this compound a potentially useful synthetic intermediate for creating more complex molecules with specific electronic or photophysical properties.

Free Radical Processes and Their Mechanistic Elucidation

The benzylic-type C-H bond in the dichloromethyl group, as well as the C-Cl bonds, can be involved in free radical reactions, typically initiated by heat or UV light. youtube.comyoutube.com

The reactivity of the benzylic position in free radical reactions is due to the stability of the resulting benzylic radical. libretexts.orgchemistrysteps.commasterorganicchemistry.com Abstraction of a hydrogen atom from the -CHCl₂ group would generate a 9-(dichloromethyl)anthracenyl radical. This radical is highly stabilized by resonance, as the unpaired electron can delocalize over the entire anthracene ring system.

A common reaction involving such systems is free-radical halogenation, often using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comyoutube.com However, in the case of this compound, the primary radical reaction would likely involve the C-H bond on the dichloromethyl group, if conditions are suitable for hydrogen abstraction, or potentially homolytic cleavage of a C-Cl bond.

The mechanism for such a process would follow the standard steps of a radical chain reaction:

Initiation: Formation of a halogen radical (e.g., Br• from AIBN/heat) or homolytic cleavage of a C-Cl bond under UV irradiation.

Propagation: The initial radical abstracts the hydrogen from the -CHCl₂ group to form the resonance-stabilized anthracenyl radical. This radical then reacts with another molecule (e.g., Br₂) to form the product and regenerate the halogen radical.

Termination: Combination of any two radical species to form a stable, non-radical product.

The enhanced stability of the benzylic radical intermediate ensures that radical reactions are highly selective for this position over other C-H bonds in any potential alkyl side chains. masterorganicchemistry.comkhanacademy.org

Generation and Trapping of Anthracenemethyl Radical Intermediates

The generation of radical intermediates from halomethyl-substituted anthracenes is a key aspect of their reactivity. While direct studies on this compound are not extensively documented, the behavior of the closely related 9-(chloromethyl)anthracene (B151802) and 9-(bromomethyl)anthracene provides significant insight. The dehalogenation of these compounds serves as a primary route to produce the 9-anthracenylmethyl radical. chadsprep.com This process typically involves the homolytic cleavage of the carbon-halogen bond, which can be initiated by heat, light (photolysis), or chemical reagents. saskoer.ca

High-intensity laser-flash photolysis of compounds like 9-(phenoxymethyl)anthracene has been used to generate the 9-anthracenylmethyl radical via C-O bond homolysis. saskoer.ca Similarly, time-resolved pulse radiolysis of 9-(bromomethyl)anthracene has been employed to generate and study this same radical intermediate. saskoer.ca The unpaired electron in the resulting radical is primarily localized on the benzylic carbon, but it is also delocalized over the extensive π-system of the two anthryl moieties, which contributes to its relative stability compared to simpler benzylic radicals. youtube.com

Once generated, these anthracenylmethyl radicals are highly reactive and can participate in several subsequent reactions. A common pathway is dimerization. For instance, the di(9-anthryl)methyl radical, which has two bulky anthracene groups, undergoes σ-dimerization in solution. youtube.com In the case of the 9-anthracenylmethyl radical, dimerization can lead to the formation of 1,2-bis(9-anthracenyl)ethane. saskoer.ca

The transient nature of these radical intermediates necessitates methods for their detection and characterization, often through "trapping" experiments. Radical traps are molecules that can react with the short-lived radical to form a more stable, detectable product. acs.org A widely used radical scavenger is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which readily combines with radical species to form a stable adduct. acs.org While not specifically documented for the 9-anthracenylmethyl radical derived from the dichloromethyl precursor, this and other trapping techniques are standard methods for providing evidence of the existence of such fleeting intermediates in a reaction mechanism. acs.orglibretexts.org The high reactivity of the di(9-anthryl)methyl radical with oxygen, leading to decomposition products like 9-anthryl aldehyde, further underscores the reactive nature of these intermediates. youtube.com

Table 1: Generation and Fate of Anthracenemethyl Radical Intermediates

| Precursor | Generation Method | Radical Intermediate | Subsequent Products/Trapping |

|---|---|---|---|

| 9-(Halomethyl)anthracene | Dehalogenation (thermal, photochemical) | 9-Anthracenylmethyl radical | Dimerization (e.g., 1,2-bis(9-anthracenyl)ethane) |

| 9-(Phenoxymethyl)anthracene | High-intensity laser-jet photolysis | 9-Anthracenylmethyl radical | Dimerization, reaction with solvent |

| Di(9-anthryl)methyl precursors | Chemical reduction | Di(9-anthryl)methyl radical | σ-dimerization, reaction with oxygen |

Cycloaddition Reactions Involving Anthracene Derivatives

The anthracene core is a classic diene for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The substitution at the 9-position, as in this compound, plays a crucial role in directing the course of these and other cycloaddition processes.

The Diels-Alder reaction of a 9-substituted anthracene with an unsymmetrical dienophile can theoretically yield two different regioisomers, commonly referred to as ortho and meta adducts. researchgate.net Extensive research has shown that for a wide variety of 9-substituted anthracenes, the reaction exhibits significant regioselectivity. uop.edu.pkosti.govlibretexts.org

In the majority of cases, the ortho regioisomer is formed as the major product. researchgate.netuop.edu.pk This preference is attributed to kinetic control of the reaction. researchgate.net For example, the reaction of 9-anthraldehyde with dienophiles like acrylic acid and acrylonitrile predominantly gives the ortho product. uop.edu.pk Similarly, reactions of 9-chloroanthracene with 2-acetamidoacrylate also favor the meta isomer, though the ratio can be influenced by solvent polarity. uop.edu.pk The regioselectivity is often determined by a combination of steric and electronic factors. acs.org The substituent at the 9-position can sterically hinder the approach of the dienophile, influencing which orientation is favored in the transition state.

While no specific studies on this compound were found, its reactivity can be inferred. The dichloromethyl group (-CHCl₂) is sterically demanding and electron-withdrawing, similar to groups like -CHO and -NO₂. Based on the trends observed for these other substituents, it is expected that the Diels-Alder reaction of this compound with unsymmetrical dienophiles would also preferentially yield the ortho adduct due to steric and electronic influences. uop.edu.pk

Table 2: Regioselectivity in Diels-Alder Reactions of 9-Substituted Anthracenes

| 9-Substituent | Dienophile | Major Regioisomer | Reference |

|---|---|---|---|

| -CHO | Acrylic acid, Acrylonitrile | Ortho | uop.edu.pk |

| -NO₂ | Acrylic acid, Acrylyl chloride | Non-vicinal (ortho-type) | uop.edu.pk |

| -Cl | 2-Acetamidoacrylate | Meta (4:1 meta:ortho in toluene) | uop.edu.pk |

| -CH₃ | 2-Acetamidoacrylate | Meta | uop.edu.pk |

| Electron-releasing groups | Citraconic anhydride | Exclusively Ortho | chemrxiv.org |

Anthracene and its derivatives are well-known for their ability to undergo [4+4] photocycloaddition upon irradiation with UV light, leading to the formation of a dimer. uni-muenster.de For 9-substituted anthracenes, this dimerization can result in two different isomers: the head-to-tail (h-t) and head-to-head (h-h) cyclomers.

In homogeneous organic solutions, the photodimerization of 9-substituted anthracenes typically yields the head-to-tail (h-t) isomer as the major product. chem-station.comnih.gov This regioselectivity is rationalized by considering the steric and electrostatic repulsions between the two substituents at the 9-position. These repulsive forces are more pronounced in the transition state leading to the more sterically congested head-to-head (h-h) dimer, thus favoring the formation of the h-t isomer. nih.gov

The nature of the substituent significantly impacts the reaction. Bulky substituents, such as phenyl groups, are known to hamper or even completely prevent the [4+4] photocycloaddition reaction. Given the steric bulk of the dichloromethyl group, it is expected that this compound would exhibit a reduced propensity for photodimerization compared to unsubstituted anthracene. The formation of the h-h dimer, which is generally less stable thermally, can be promoted by using organized media. For example, incorporating polar 9-substituted anthracenes into Nafion membranes, which have an inverse micelle-like structure, can pre-orient the molecules to almost exclusively yield the h-h photocyclomer upon irradiation. chem-station.comnih.gov

Functional Group Transformations of the Dichloromethyl Group

The dichloromethyl group is a versatile functional handle that can be converted into other important chemical groups, notably aldehydes and carboxylic acids.

Hydrolysis: Based on general principles of organic chemistry, the geminal dihalide functionality of the dichloromethyl group can be hydrolyzed to a carbonyl group. This transformation is typically carried out under aqueous conditions, often with the aid of an acid or base catalyst. The reaction proceeds through a carbocation intermediate stabilized by the anthracene ring, followed by nucleophilic attack by water to form a geminal halohydrin, which then eliminates HCl to give the corresponding aldehyde. For this compound, this hydrolysis would yield 9-anthracenecarboxaldehyde. A related synthesis involves reacting anthracene with 1,1-dichloro methyl ether and a Lewis acid like titanium tetrachloride, which generates the aldehyde in high yield, demonstrating the stability of the product under these conditions.

Reduction: The dichloromethyl group can also be reduced. Catalytic hydrogenation is a common method for the reduction of benzylic halides. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source would likely reduce the C-Cl bonds. Depending on the reaction conditions, this could lead to the formation of 9-(chloromethyl)anthracene or complete reduction to 9-methylanthracene (B110197). Another class of reagents for this transformation are metal hydrides. A powerful hydride source like lithium aluminum hydride (LiAlH₄) is known to displace halides with a hydride ion and could be used to effect this reduction.

As discussed above, the most direct conversion of the dichloromethyl group to a carbonyl functionality is through hydrolysis, which yields 9-anthracenecarboxaldehyde. This aldehyde is a stable, isolable compound and serves as a key intermediate for further transformations.

The subsequent conversion of 9-anthracenecarboxaldehyde to anthracene-9-carboxylic acid is a standard oxidation reaction. Numerous oxidizing agents can accomplish this, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A well-established procedure for this conversion is the Vilsmeier formylation of anthracene to produce 9-anthraldehyde, followed by oxidation. Additionally, methods for oxidizing related bis(chloromethyl)anthracenes to the corresponding dicarboxaldehydes using reagents like 2-nitropropane in a dimethylsulfoxide (DMSO) solvent system have been reported, suggesting that direct oxidation pathways from halomethyl precursors are also viable. chadsprep.com

Due to a lack of available scientific information, an article focusing solely on the chemical compound “this compound” cannot be generated at this time.

Extensive searches of scholarly articles, chemical databases, and patent literature did not yield specific research findings on the synthesis, reactivity, mechanistic investigations, or applications of this compound. The available body of scientific work in this area predominantly focuses on the related compounds 9-(chloromethyl)anthracene and 9,10-bis(chloromethyl)anthracene (B83949).

As per the strict instructions to only include information directly pertaining to this compound and to adhere to the provided outline, it is not possible to create a scientifically accurate and informative article as requested. Extrapolating information from related but distinct chemical compounds would not meet the specified requirements for accuracy and focus.

Therefore, the requested article on the reactivity and mechanistic investigations of this compound, its role as a synthetic intermediate, and its application as a temporary protecting or blocking group reagent cannot be provided. There is currently insufficient data in the public domain to address the specific sections and subsections of the outlined article.

After a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound" while strictly adhering to the provided outline and constraints.

Detailed experimental data required for the specified sections are not available in the searched scientific databases and literature. Specifically:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No retrievable ¹H or ¹³C NMR data for this compound could be located. Furthermore, no studies employing dynamic NMR techniques to elucidate its reaction intermediates or pathways were found.

Vibrational Spectroscopy: Specific Infrared (IR) and Raman spectra for this compound are not available in the public domain.

Mass Spectrometry: While mass spectrometry is a common analytical technique, specific fragmentation pathway analysis for this compound has not been published.

X-ray Diffraction Analysis: A reference to the crystal structure of a related derivative, "9H,10H-9-hydroxy-9-dichloromethyl-anthracene-10-one," was identified. jst.go.jp However, the detailed crystallographic data and structural parameters necessary to fulfill the requirements of the outline are not accessible. No crystal structure data for the parent compound, this compound, could be found.

The user's instructions to focus solely on "this compound" and to not introduce information that falls outside the explicit scope of the outline cannot be met due to the absence of the necessary primary research data. Generating content for the requested sections would require speculation or the use of data from related but distinct compounds (e.g., 9-(chloromethyl)anthracene), which would violate the core instructions of the request.

Therefore, the article cannot be written with the required degree of scientific accuracy and detail.

Iv. Advanced Spectroscopic and Structural Elucidation Studies

X-ray Diffraction Analysis for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

The precise arrangement of molecules in the solid state, dictated by intermolecular forces, is crucial for understanding the physical and chemical properties of crystalline materials. While detailed crystallographic studies specifically for 9-(dichloromethyl)anthracene are not extensively documented in the provided literature, analysis of closely related structures, such as 9,10-bis(chloromethyl)anthracene (B83949), offers significant insights into the expected interactions and packing motifs.

Furthermore, the anthracene (B1667546) nucleus itself is not perfectly planar but exhibits a slight tendency towards a boat-chair-boat conformation, a distortion caused by steric hindrance from the substituent groups. iucr.org Intermolecular C–H⋯π interactions are also common in anthracene derivatives, where a hydrogen atom from one molecule interacts with the π-system of an adjacent anthracene core, further stabilizing the crystal lattice. rsc.orgnih.gov These types of interactions collectively govern the molecular packing, influencing properties such as crystal density and stability.

The crystallographic data for the related compound 9,10-bis(chloromethyl)anthracene provides a model for the parameters that would be determined in a structural analysis of this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C16H12Cl2 |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 16.658 |

| b (Å) | 4.5000 |

| c (Å) | 8.5327 |

| β (°) | 103.16 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.47 |

Electronic Spectroscopy for Electronic Structure Insights and Reaction Monitoring

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic structure of conjugated systems like anthracene and for monitoring chemical transformations in real-time.

The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct absorption bands in the ultraviolet and near-visible regions, which arise from π → π* electronic transitions within the conjugated aromatic system. researchgate.netnih.govrsc.org The spectrum typically displays a series of well-defined vibronic bands between approximately 320 and 400 nm. researchgate.net These characteristic signals are highly sensitive to changes in the anthracene core's conjugation.

This sensitivity makes UV-Vis spectroscopy an ideal method for monitoring reactions involving the anthracene moiety. For instance, processes such as photodimerization via [4+4] cycloaddition, which disrupt the aromatic π-system, can be followed by observing the decrease in absorbance of the characteristic anthracene bands. researchgate.netresearchgate.net Conversely, the reverse reaction, the cleavage of the dimer back to its monomeric form, can be tracked by the reappearance and increase in intensity of these same absorption peaks. researchgate.net

The electronic transitions responsible for the absorption spectrum of anthracene derivatives are primarily π → π* transitions. The introduction of substituents onto the anthracene core can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), providing insights into the electronic effects of the substituent. While specific spectral data for this compound is not detailed, the general absorption regions for anthracene derivatives are well-established.

| Wavelength Region (nm) | Transition Type | Description |

|---|---|---|

| ~250 nm | π → π* (¹Bb band) | A high-energy, high-intensity absorption band. |

| 320-400 nm | π → π* (¹La band) | A series of characteristic, sharp vibronic bands of moderate intensity, sensitive to substitution and environment. |

By monitoring the changes in the ¹Lₐ band, researchers can quantify the extent of a reaction, determine reaction kinetics, and confirm the transformation of the anthracene core from its aromatic state to a non-aromatic, cycloadduct state and vice versa. researchgate.net

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of computational cost and accuracy. researchgate.net It is particularly effective for investigating the properties of anthracene (B1667546) derivatives. orientjchem.orgplos.org

Geometry Optimization and Energy Calculations: The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure of the molecule. For 9-(dichloromethyl)anthracene, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the dichloromethyl group relative to the planar anthracene core. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. orientjchem.org The calculation provides the ground-state electronic energy and thermodynamic properties like enthalpy and Gibbs free energy.

Spectroscopic Property Prediction: Once the optimized geometry is obtained, vibrational and electronic spectra can be predicted.

Vibrational Spectra (IR/Raman): Frequency calculations yield the energies of vibrational modes. These theoretical spectra are invaluable for interpreting experimental FT-IR and Raman data, allowing for the assignment of specific peaks to molecular motions, such as C-H stretches, C-Cl stretches, and aromatic ring deformations. researchgate.net

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the UV-Visible absorption spectrum, including the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. These calculations help elucidate the nature of the electronic transitions, such as π→π* transitions within the anthracene core.

Table 1: Representative DFT-Calculated Properties for this compound This table presents hypothetical but realistic data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) to illustrate the typical output.

| Property | Predicted Value | Description |

| Total Electronic Energy | -1185.5 Hartree | The total energy of the molecule in its optimized, ground electronic state. |

| HOMO Energy | -6.25 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | -1.80 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.45 eV | The energy difference between the HOMO and LUMO, indicating electronic excitability. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. |

| Predicted λmax (TD-DFT) | 385 nm | The wavelength of the strongest predicted electronic absorption in the UV-Vis spectrum. |

While DFT is a workhorse, other methods serve important roles.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are derived directly from theoretical principles without experimental parameterization. Though computationally more expensive than DFT, they can provide higher accuracy for energy calculations and are often used as benchmarks for validating DFT results.

Semi-Empirical Methods: Methods like AM1 and PM7 use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches on flexible molecules or for studying very large systems, though with lower accuracy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for a detailed understanding of the reaction pathway, from reactants to products.

To understand the kinetics of a reaction involving this compound, one must identify the transition state (TS)—the highest energy point along the reaction coordinate.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS.

Vibrational Analysis: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming and breaking of bonds). orientjchem.org

Activation Energy (Ea): The activation energy is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. Studies on the Diels-Alder reaction of 9-bromomethylanthracene, for example, have successfully used DFT to calculate activation energies for different reaction pathways. orientjchem.orgorientjchem.org

Many reactions can yield multiple products (isomers). Computational modeling can predict the dominant product by comparing the activation energies of the competing pathways.

Regioselectivity: In reactions like the Diels-Alder cycloaddition, where a substituted anthracene can react in different orientations, DFT is used to model the transition states for each possible regioisomeric product (e.g., ortho vs. meta adducts). orientjchem.org The pathway with the lowest activation energy is predicted to be the major kinetic pathway, thus determining the primary product. orientjchem.orgorientjchem.org

Stereoselectivity: Similarly, for reactions that can produce different stereoisomers (e.g., endo vs. exo products), the relative energies of the corresponding transition states are calculated to predict the stereochemical outcome.

Table 2: Illustrative Example of Regioselectivity Prediction in a Diels-Alder Reaction This table shows hypothetical data for the reaction of this compound with an unsymmetrical dienophile, based on methodologies used for 9-bromomethylanthracene. orientjchem.org

| Pathway | Product | Activation Energy (Ea) | Relative Energy | Predicted Outcome |

| Pathway A | ortho isomer | 25.5 kcal/mol | 0.0 kcal/mol | Major Product |

| Pathway B | meta isomer | 27.9 kcal/mol | +2.4 kcal/mol | Minor Product |

Analysis of Charge Distribution and Reactivity Descriptors

The distribution of electrons within a molecule governs its reactivity. Computational methods provide several ways to analyze this distribution.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. researchgate.net This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a clear, color-coded guide to reactive sites: regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMO): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO often indicates the site of nucleophilic or electron-donating character, while the LUMO indicates the site of electrophilic or electron-accepting character. The interaction between the HOMO of one reactant and the LUMO of another is key to understanding many chemical reactions.

Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) Mapping

Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges and orbital populations within a molecule. For this compound, NPA would likely reveal a significant polarization of charge. The electron-withdrawing nature of the two chlorine atoms in the dichloromethyl group would lead to a partial positive charge on the attached carbon atom and, to a lesser extent, on the adjacent carbon atoms of the anthracene ring. The delocalized π-electron system of the anthracene core would also be influenced, with a general distribution of electron density across the aromatic rings.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a useful tool for predicting how a molecule will interact with electrophiles and nucleophiles. researchgate.net The MEP map of this compound is expected to show distinct regions of positive and negative potential.

A hypothetical representation of the charge distribution and MEP for this compound is summarized in the table below.

| Molecular Region | Expected NPA Charge | Expected MEP Region | Predicted Reactivity |

| Chlorine Atoms | Negative | High Negative Potential (Red/Yellow) | Attraction to Electrophiles |

| Dichloromethyl Carbon | Positive | Positive Potential (Blue) | Susceptible to Nucleophilic Attack |

| Anthracene Ring Hydrogens | Slightly Positive | Positive Potential (Blue) | Potential sites for Nucleophilic Interaction |

| Anthracene π-System | Delocalized | Intermediate Potential (Green) | π-π stacking interactions |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. nih.govresearchgate.net While specific MD simulation studies on this compound are not extensively documented, the behavior of similar polycyclic aromatic hydrocarbons (PAHs) in simulations provides a framework for understanding its expected dynamic properties and solvent effects. nih.govresearchgate.net

Solvent Effects:

The behavior of this compound in different solvents can be predicted using MD simulations. In nonpolar solvents, the molecule would primarily interact through van der Waals forces, with the anthracene core playing a significant role in these interactions. The dichloromethyl group would introduce some polarity, potentially leading to weak dipole-dipole interactions.

In polar solvents, the interactions would be more complex. The polar dichloromethyl group would be expected to interact favorably with polar solvent molecules through dipole-dipole interactions. The nonpolar anthracene core, however, would have less favorable interactions with polar solvents, leading to a solvophobic effect. This differential interaction could influence the solubility and aggregation behavior of the molecule in various media. For instance, in aqueous solutions, the hydrophobic anthracene core would likely drive the molecules to aggregate to minimize contact with water, while the more polar dichloromethyl groups would remain exposed to the solvent.

The table below summarizes the expected interactions and behavior of this compound in different solvent environments based on general principles of MD simulations for related compounds.

| Solvent Type | Dominant Intermolecular Forces | Expected Dynamic Behavior |

| Nonpolar (e.g., hexane) | van der Waals forces, π-π stacking | Free rotation of the dichloromethyl group. Aggregation driven by π-π interactions of the anthracene core. |

| Polar Aprotic (e.g., acetone) | Dipole-dipole interactions, van der Waals forces | Solvation of the dichloromethyl group. Competition between solute-solvent and solute-solute interactions. |

| Polar Protic (e.g., water, ethanol) | Hydrogen bonding (with solvent), dipole-dipole interactions, hydrophobic effects | Strong solvation of the dichloromethyl group. Hydrophobic aggregation of the anthracene core. |

These theoretical investigations, including NPA, MEP mapping, and MD simulations, are crucial for a deeper understanding of the chemical properties and potential applications of this compound, guiding further experimental studies.

Vi. Advanced Research Applications and Functional Materials Development

Development of Chemical Probes and Responsive Systems:The development of anthracene-based chemical probes is a broad field of study. However, the existing research focuses on derivatives where the anthracene (B1667546) fluorophore is functionalized with specific receptor groups (e.g., heterocycles, carboxamides) that interact with analytes. No probes have been identified where the dichloromethyl group plays a key functional role in the sensing or response mechanism.

Due to this absence of specific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for 9-(dichloromethyl)anthracene is not possible at this time. The compound is not a subject of extensive study in the specified advanced applications, unlike its monochlorinated and other substituted analogues.

Photoresponsive Systems and Stimuli-Responsive Materials

The anthracene moiety is a well-known photoactive chromophore, and its derivatives are frequently employed in the construction of photoresponsive systems. These materials can undergo a change in their physical or chemical properties upon exposure to light. While direct and extensive research specifically detailing the use of this compound in these systems is not widely published, the broader class of functionalized anthracenes serves as a blueprint for its potential applications. escholarship.org

The core principle behind the use of anthracene derivatives in photoresponsive materials often lies in their ability to undergo [4π+4π] photodimerization. This reversible photochemical reaction, triggered by UV light, leads to the formation of a dimer, which can then be cleaved back to the original monomers by exposure to shorter wavelength UV light or heat. This process induces significant changes in the optical and electronic properties of the material, making it suitable for applications such as optical switching and data storage.

Table 1: Potential Photoresponsive Applications of Anthracene Derivatives

| Application Area | Principle of Operation | Potential Role of this compound |

|---|---|---|

| Optical Data Storage | Photodimerization of anthracene units leads to a change in absorbance and fluorescence, allowing for the writing and erasing of data with light. | Incorporation into a polymer backbone or side chain to create a photo-writable material. |

| Photoswitches | Reversible photoisomerization or dimerization alters the molecular structure and, consequently, the material's properties (e.g., conductivity, color). | Functionalization of surfaces or molecules to create light-sensitive switches for molecular electronics. |

| Photo-responsive Gels | Light-induced changes in the cross-linking density of a polymer network, driven by the photodimerization of anthracene moieties, can alter the gel's volume and mechanical properties. | As a cross-linking agent in a polymer gel that can be modulated with light. |

Stimuli-responsive materials, which react to external stimuli such as light, heat, or pH, are another area where anthracene derivatives find application. nih.gov The incorporation of photoactive units like anthracene allows for the creation of materials that can respond to light in a controlled manner. For instance, polymers functionalized with anthracene can exhibit changes in their solubility, conformation, or mechanical properties upon irradiation. escholarship.org

Building Blocks for Supramolecular Assemblies and Frameworks

The rigid, planar structure of the anthracene core makes it an excellent building block for the construction of well-defined supramolecular assemblies and frameworks. These highly organized structures are formed through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The dichloromethyl group of this compound provides reactive sites for covalent modification, enabling the synthesis of tailored molecular components for these assemblies.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Anthracene-based ligands have been successfully used to synthesize luminescent MOFs with applications in sensing, catalysis, and gas storage. rsc.orgmdpi.com While specific examples employing this compound as a primary ligand are not prevalent in the literature, its derivatives, such as 9,10-di(p-carboxyphenyl)anthracene, have been used to create highly fluorescent MOFs. rsc.org The general strategy involves modifying the dichloromethyl group to introduce coordinating functionalities, such as carboxylates or nitrogen-containing heterocycles, that can bind to metal centers.

Table 2: Anthracene-Based Ligands in Metal-Organic Frameworks

| Ligand | Metal Ion(s) | Resulting MOF Properties | Reference |

|---|---|---|---|

| 9,10-di(p-carboxyphenyl)anthracene | Cadmium (Cd) | Angle-dependent polarized emission, luminescence thermometry, and photoelectronic response. | rsc.org |

| 9,10-anthracenedicarboxylic acid | Lanthanides (Eu, Tb, Er, Tm) | Ligand-based photoluminescence and radioluminescence. | mdpi.com |

The ability of anthracene units to engage in π-π stacking is a key driving force in the self-assembly of supramolecular structures. By designing molecules with appropriate shapes and complementary interactions, it is possible to create complex architectures such as nanotubes, vesicles, and extended networks. The functionalization of this compound with groups capable of forming hydrogen bonds or other directional interactions can provide a powerful tool for controlling the self-assembly process and the morphology of the resulting supramolecular structures.

Vii. Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Routes to 9-(Dichloromethyl)anthracene

The development of new synthetic pathways to this compound is a cornerstone for its broader application. Current synthetic strategies often rely on multi-step processes, which can be inefficient. Future research will likely pivot towards more direct, atom-economical, and environmentally benign methods.

One promising area of exploration is the direct dichloromethylation of anthracene (B1667546). While formylation of anthracene using reagents like dichloromethyl methyl ether with a Lewis acid catalyst is known to produce 9-anthraldehyde (B167246), future work could focus on modifying reaction conditions to isolate the dichloromethyl adduct as the primary product. chemicalbook.com This could involve the design of novel catalyst systems or the use of specialized dichloromethylating agents that offer greater control and selectivity. Another emerging trend is the application of photoredox catalysis for direct C-H functionalization of polycyclic aromatic hydrocarbons (PAHs), which could offer milder and more selective routes for introducing the dichloromethyl group. nih.govrsc.org

Furthermore, enhancing the efficiency of converting 9-anthraldehyde, a readily available precursor, into this compound is a key objective. orgsyn.org Traditional methods often utilize harsh reagents like phosphorus pentachloride or thionyl chloride. Future research is expected to focus on developing milder and more selective reagents, potentially under catalytic conditions, to effect this transformation with higher yields and functional group tolerance.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Route | Precursor | Potential Reagents/Catalysts | Anticipated Advantages | Key Research Challenge |

|---|---|---|---|---|

| Direct Dichloromethylation | Anthracene | Dichloromethane (B109758), Photoredox Catalyst | Atom economy, fewer steps | Controlling selectivity, avoiding over-reaction |

| Modified Formylation | Anthracene | Dichloromethyl methyl ether, Novel Lewis Acid | Potential for one-pot synthesis | Isolating the gem-dichloride intermediate |

| Aldehyde Conversion | 9-Anthraldehyde | Novel chlorinating agents (e.g., oxalyl chloride with catalyst) | Milder conditions, higher functional group tolerance | Developing efficient and recyclable catalysts |

Investigation of Unprecedented Reactivity Pathways and Complex Derivatizations

The dichloromethyl group is a versatile functional group, acting as a synthetic equivalent of a formyl group and as a site for further chemical transformations. Future research is set to uncover new reactivity patterns and leverage them for complex molecular synthesis.

A significant research direction will be the use of this compound as a stable, masked precursor for 9-anthraldehyde. This approach allows for chemical modifications on other parts of a molecule under conditions that a free aldehyde group would not tolerate. Subsequent hydrolysis of the dichloromethyl group would then unmask the aldehyde for further reactions, such as Wittig olefinations or reductive aminations. udel.eduyoutube.comumkc.educhegg.comstudy.com

Beyond its role as a protected aldehyde, the gem-dichloride moiety itself presents unique opportunities. Research into transition-metal-catalyzed cross-coupling reactions at the dichloromethyl position could lead to the formation of novel structures. For instance, coupling reactions could potentially generate anthracen-9-ylidenes or facilitate the synthesis of complex, sterically hindered molecules. The exploration of its reactivity with various nucleophiles to form ketals, dithioketals, or other derivatives under novel catalytic systems is another area ripe for investigation.

Integration into Advanced Functional Materials Architectures with Tunable Properties

The unique photophysical properties of the anthracene core make it a highly desirable component in advanced functional materials, including organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors. beilstein-journals.org this compound is an ideal building block for incorporating this fluorophore into larger, well-defined architectures.

Future trends will involve using the dichloromethyl group as a reactive site to covalently link the anthracene unit into polymer backbones or onto material surfaces. This could lead to the development of novel semiconducting polymers with high charge mobility or fluorescent materials for sensing applications. For instance, derivatives of 9,10-diphenylanthracene (B110198) are being actively investigated for the detection of nitroaromatic explosives through fluorescence quenching, and high-throughput screening of derivative libraries is a promising approach to identify optimal sensor molecules. nih.govacs.org The dichloromethyl handle provides a convenient point for chemical diversification to create these libraries.

Moreover, the electronic nature of the dichloromethyl substituent can be used to fine-tune the optoelectronic properties of the anthracene core. By converting the dichloromethyl group into various other functionalities (e.g., aldehydes, carboxylic acids, nitriles), researchers can systematically alter the HOMO-LUMO energy gap, fluorescence quantum yield, and emission wavelength of the resulting anthracene derivatives, leading to materials with precisely tailored properties for specific applications in optoelectronics. rsc.org

Table 2: Potential Applications of this compound in Functional Materials

| Material Class | Role of this compound | Target Properties | Emerging Trend |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Intermediate for emitter synthesis | High fluorescence quantum yield, deep blue emission | Triplet-triplet fusion enhancement |

| Fluorescent Sensors | Reactive building block for sensor molecules | High sensitivity and selectivity (e.g., for explosives) | Fluorescence quenching-based detection |

| Semiconducting Polymers | Monomer precursor | High charge carrier mobility, tunable bandgap | Integration into flexible electronic devices |

| Coordination Polymers | Precursor for ligand synthesis | Luminescence, analyte detection | Development of porous materials for sensing and catalysis |

Development of High-Throughput Methodologies for Derivative Synthesis and Screening

To fully unlock the potential of this compound as a versatile building block, the development of high-throughput synthesis and screening (HTS) methodologies is essential. These approaches can dramatically accelerate the discovery of new materials with desired functionalities.

Future research will focus on adapting the reactivity of the dichloromethyl group for parallel synthesis platforms. This would enable the rapid generation of large libraries of anthracene derivatives by reacting this compound with a diverse set of reactants in a multi-well plate format. For example, a library could be created by reacting it with various alcohols, thiols, or amines to form a range of acetals, thioacetals, or aminals, respectively.

Once these libraries are synthesized, HTS techniques can be employed for rapid property evaluation. Fluorescence-based assays are particularly well-suited for screening anthracene derivatives. rsc.orgnih.gov For instance, libraries could be screened for compounds that exhibit significant changes in fluorescence upon binding to a specific analyte, such as a metal ion, a biomolecule, or an explosive compound. This combination of parallel synthesis and HTS will be a powerful engine for discovering novel anthracene-based materials for a wide array of applications, from medical diagnostics to environmental monitoring.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(Dichloromethyl)anthracene, and how does the reactivity of the 9-position influence the methodology?

- Methodology : The 9-position of anthracene is highly reactive toward electrophilic substitution due to its electron-rich aromatic system. A common approach involves chloromethylation using reagents like dichloromethane in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include Grignard reactions with dichloromethylmagnesium bromide, followed by quenching with anthrone derivatives .

- Experimental Design : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography. Confirm product identity using H NMR (characteristic singlet for dichloromethyl protons at δ 5.2–5.5 ppm) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Characterization Workflow :

- UV-Vis : Anthracene derivatives exhibit strong absorption at 250–400 nm, with shifts dependent on substituent electronic effects .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Bruker APEXII CCD) confirms molecular geometry. For 9-substituted anthracenes, planar anthracene cores (deviation <0.04 Å) and C–H···π interactions stabilize crystal packing .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS (NIST database) verifies molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation, as observed in structurally similar chlorinated anthracenes .

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to light, which may induce photochemical reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloromethyl group influence Diels-Alder reactivity in this compound?

- Mechanistic Insights : The dichloromethyl group introduces steric hindrance, reducing reaction rates with dienophiles like maleic anhydride. However, its electron-withdrawing nature enhances electrophilicity at the 9-position, favoring regioselective cycloaddition. Computational studies (DFT) are recommended to quantify activation barriers .

- Experimental Validation : Compare reaction kinetics with unsubstituted anthracene using UV-Vis or C NMR to track adduct formation .

Q. What strategies mitigate batch-to-batch variability in purity for this compound?

- Analytical Solutions :

- HPLC : Use a C18 column (MeCN/H₂O mobile phase) with UV detection at 254 nm. Calibrate against certified reference materials (e.g., 9,10-diphenylanthracene) .

- GC-MS : Optimize splitless injection and temperature programming (150–300°C) to resolve impurities. Validate with NIST retention indices .

- Contamination Control : Implement strict drying protocols (e.g., P₂O₅ desiccation) to eliminate residual solvents, a common source of variability .

Q. How does the dichloromethyl substituent affect photostability and applications in optoelectronic devices?

- Photochemical Behavior : The Cl atoms increase spin-orbit coupling, enhancing intersystem crossing and triplet-state population. This property is exploitable in organic LEDs (OLEDs) but may accelerate photodegradation.

- Device Integration : Test thin films via AFM and PL spectroscopy. Anthracene derivatives with twisted geometries (e.g., 9,9′-bianthracene) exhibit reduced excimer formation, improving electroluminescence efficiency .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。